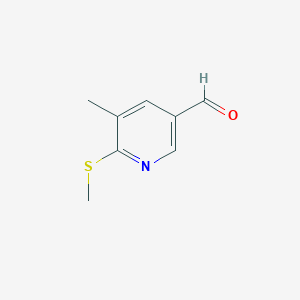

5-Methyl-6-methylsulfanyl-pyridine-3-carbaldehyde

Description

General Context of Pyridine (B92270) Heterocycles in Organic Chemistry

Pyridine is a fundamental heterocyclic organic compound with the chemical formula C₅H₅N. wikipedia.org It is structurally analogous to benzene, with one methine group (=CH−) replaced by a nitrogen atom. wikipedia.org This substitution has profound effects on the molecule's physical and chemical properties. Pyridine is a basic, water-miscible liquid with a distinctive, unpleasant odor. wikipedia.org The pyridine ring is a common structural motif in a vast array of important compounds, including many pharmaceuticals, agrochemicals, and vitamins. wikipedia.org

As an aromatic heterocycle, pyridine possesses a conjugated system of six π electrons delocalized around the ring, fulfilling Hückel's criteria for aromaticity. wikipedia.orglibretexts.org However, the electronegative nitrogen atom alters the electron density distribution within the ring compared to benzene, leading to a dipole moment and a weaker resonance stabilization. wikipedia.org This electron-deficient nature makes pyridine less susceptible to electrophilic aromatic substitution than benzene, with such reactions typically requiring harsh conditions. pharmaguideline.com Conversely, it is more prone to nucleophilic substitution, particularly at the 2 and 4 positions. pharmaguideline.com The nitrogen atom also possesses a lone pair of electrons in an sp² orbital, which is not part of the aromatic system, rendering the molecule basic. libretexts.orgopenstax.org

The study of heterocyclic compounds, such as pyridine, is a major field within organic chemistry, as these structures are central to the chemistry of life. britannica.comwikipedia.org For instance, the pyrimidine (B1678525) ring system, a diazine analog of pyridine, is a core component of the nucleobases cytosine, thymine, and uracil (B121893) found in nucleic acids. openstax.org

Structural Significance of Aldehyde Functionality in Pyridine Systems

The introduction of an aldehyde group (−CHO) onto a pyridine ring creates a class of compounds known as pyridine carbaldehydes. This functional group significantly influences the chemical reactivity of the parent heterocycle. The aldehyde group is a strongly deactivating, meta-directing group in electrophilic aromatic substitution reactions. However, given the already electron-deficient nature of the pyridine ring, such reactions are not common.

More importantly, the aldehyde functionality itself is a site of rich and varied chemistry. It can undergo a wide range of transformations, including:

Oxidation: Aldehydes can be readily oxidized to the corresponding carboxylic acids.

Reduction: Reduction of the aldehyde group yields a primary alcohol.

Nucleophilic Addition: The electrophilic carbon atom of the carbonyl group is susceptible to attack by a wide variety of nucleophiles, leading to the formation of alcohols, cyanohydrins, and imines, among other products.

Condensation Reactions: Pyridine carbaldehydes can participate in various condensation reactions, such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions, to form new carbon-carbon bonds.

The interplay between the reactivity of the aldehyde group and the electronic properties of the pyridine ring allows for the synthesis of a diverse array of more complex molecules with potential applications in various fields of chemistry.

Positioning of 5-Methyl-6-methylsulfanyl-pyridine-3-carbaldehyde within Pyridine Aldehyde Research

Based on available scientific literature, "this compound" is a specific, substituted pyridine carbaldehyde. A detailed investigation into its synthesis, properties, and applications reveals a lack of extensive, publicly available research focused solely on this compound.

While general synthetic routes to substituted pyridine carbaldehydes are known, and the reactivity of the constituent functional groups (methyl, methylsulfanyl, and carbaldehyde on a pyridine core) can be predicted from fundamental organic chemistry principles, specific experimental data for this particular molecule is not widely reported. Therefore, its position within pyridine aldehyde research appears to be that of a niche or perhaps a novel compound, potentially an intermediate in a larger synthetic scheme or a target for future investigation.

The following table provides a summary of the key structural features of this compound:

| Feature | Description |

| Parent Heterocycle | Pyridine |

| Functional Groups | - Carbaldehyde (-CHO) at position 3- Methyl (-CH₃) at position 5- Methylsulfanyl (-SCH₃) at position 6 |

| Systematic Name | This compound |

Further research would be necessary to fully elucidate the specific chemical and physical properties of "this compound" and to explore its potential applications in areas such as medicinal chemistry or materials science.

Properties

IUPAC Name |

5-methyl-6-methylsulfanylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-6-3-7(5-10)4-9-8(6)11-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEKJICVWWOMEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1SC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways

Retrosynthetic Dissection of 5-Methyl-6-methylsulfanyl-pyridine-3-carbaldehyde

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections focus on the introduction of the functional groups onto the pyridine (B92270) ring.

A plausible retrosynthetic pathway is outlined below:

Functional Group Interconversion (FGI): The aldehyde group can be retrosynthetically derived from a more stable precursor, such as a primary alcohol or a nitrile. This simplifies the synthesis by avoiding the handling of a potentially reactive aldehyde until the final steps.

C-C and C-S Bond Disconnection: The methylsulfanyl group (-SMe) at the C6 position and the methyl group (-Me) at the C5 position can be introduced through various substitution reactions on a pre-functionalized pyridine ring. This leads to key pyridine intermediates.

Pyridine Ring Synthesis: The core pyridine ring itself can be constructed from acyclic precursors through cyclization reactions, a common strategy in heterocyclic chemistry.

This analysis suggests that a practical synthesis would involve the stepwise functionalization of a pre-existing pyridine ring rather than constructing the substituted ring from scratch.

Direct Synthetic Approaches to Pyridine-3-Carbaldehydes

Several established methods are available for the synthesis of pyridine-3-carbaldehydes, which form the core of the target molecule.

A common and reliable method for the synthesis of pyridine-3-carbaldehydes is the oxidation of the corresponding pyridyl carbinol (a primary alcohol). This transformation can be achieved using a variety of oxidizing agents.

| Oxidizing Agent | Reaction Conditions | Advantages | Disadvantages |

| Manganese Dioxide (MnO₂) | Typically in a chlorinated solvent (e.g., chloroform, dichloromethane) at room temperature or with heating. | Mild and selective for allylic and benzylic-type alcohols. | Stoichiometric amounts of the reagent are required, and it can be slow. |

| Pyridinium (B92312) Chlorochromate (PCC) | In an anhydrous solvent like dichloromethane. | Efficient and generally provides good yields. | Chromium-based reagents are toxic and generate hazardous waste. |

| Swern Oxidation | Utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO), followed by a hindered base (e.g., triethylamine). | Mild conditions and avoids heavy metals. | Requires cryogenic temperatures and careful control of reagents. |

The choice of oxidizing agent depends on the presence of other functional groups in the molecule that might be sensitive to oxidation.

Direct formylation of a pyridine ring at the 3-position is challenging due to the electron-deficient nature of the ring, which makes it less susceptible to electrophilic substitution. However, certain strategies can be employed:

Directed Ortho-Metalation (DoM): A directing group on the pyridine ring can facilitate deprotonation at an adjacent position by an organolithium reagent, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Grignard and Organolithium Reagents: Halogenated pyridines can be converted into Grignard or organolithium reagents, which can then react with DMF to introduce the aldehyde group. For instance, 3-bromopyridine (B30812) can be treated with an organolithium reagent at low temperature, followed by the addition of DMF to yield pyridine-3-carbaldehyde. chemicalbook.com

Halomethylpyridines, particularly 3-(dichloromethyl)pyridine (B13695835) or 3-(dibromomethyl)pyridine, can be hydrolyzed to the corresponding carbaldehyde. This is typically achieved under acidic or basic conditions. This method is effective but requires the synthesis of the dihalomethyl precursor.

Cyanopyridines serve as versatile precursors for pyridine carbaldehydes. The conversion of a nitrile group to an aldehyde can be accomplished through reductive methods. A prominent method is the use of Diisobutylaluminium hydride (DIBAL-H) at low temperatures. This reagent partially reduces the nitrile to an imine, which is then hydrolyzed upon aqueous workup to afford the aldehyde. This method is known for its high yields and functional group tolerance.

Multi-Step Synthesis of this compound

A plausible multi-step synthesis for this compound can be constructed based on the general methodologies described above and established pyridine chemistry. The following is a hypothetical, yet chemically sound, synthetic route:

Starting Material Selection: A suitable starting material would be a commercially available, appropriately substituted pyridine. For this synthesis, 2-chloro-5-methyl-3-nitropyridine (B188117) is a strategic choice.

Introduction of the Methylsulfanyl Group: The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution. Reaction with sodium thiomethoxide (NaSMe) would displace the chloride to introduce the methylsulfanyl group, yielding 5-methyl-2-(methylsulfanyl)-3-nitropyridine.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or reduction with metals in acidic media (e.g., SnCl₂/HCl). This would produce 5-methyl-6-(methylsulfanyl)pyridin-3-amine.

Sandmeyer Reaction to Introduce a Cyano Group: The resulting amino group can be converted to a nitrile via a Sandmeyer reaction. This involves diazotization of the amine with sodium nitrite (B80452) and an acid (e.g., HCl) to form a diazonium salt, which is then treated with a copper(I) cyanide solution to yield 5-methyl-6-(methylsulfanyl)pyridine-3-carbonitrile.

Final Conversion to the Aldehyde: The final step is the reduction of the nitrile to the aldehyde. As discussed previously, this can be efficiently achieved using DIBAL-H at low temperature, followed by an aqueous workup to afford the target compound, this compound.

This proposed pathway illustrates a logical and feasible approach to the synthesis of the target molecule, leveraging well-established reactions in heterocyclic chemistry. Each step would require optimization of reaction conditions to achieve the desired yield and purity.

Construction of the Pyridine Ring System with Appropriate Substituents

The formation of the pyridine ring itself can be accomplished through various named reactions. Classical methods such as the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt, offer a route to dihydropyridines that can be subsequently oxidized to the aromatic pyridine ring. wikipedia.org Another approach is the Chichibabin synthesis, which involves the reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. ijnrd.org For the specific target molecule, a multi-component reaction could theoretically be designed using starting materials that already contain the methyl and a precursor to the methylsulfanyl group, which would then cyclize to form the desired substituted pyridine skeleton.

The following table summarizes some established pyridine synthesis methods:

| Synthesis Method | Reactants | Product Type |

| Hantzsch Synthesis | Aldehyde, 2 eq. of a β-keto ester, Nitrogen donor (e.g., ammonia) | Symmetrical dihydropyridines (can be oxidized to pyridines) |

| Chichibabin Synthesis | Primary amines and α,β-unsaturated compounds | Substituted pyridines |

| Guareschi-Thorpe Synthesis | Aldehydes and a keto ester | Substituted pyridines |

| Krohnke Pyridine Synthesis | α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds | 2,4,6-trisubstituted pyridines |

Introduction and Functionalization of the Methyl Group at Position 5

Introducing a methyl group at the 5-position of a pyridine ring can be achieved through several strategies. If the pyridine ring is constructed from acyclic precursors, a starting material containing the methyl group at the appropriate position can be chosen.

Alternatively, functionalization of a pre-formed pyridine ring is a common strategy. While direct electrophilic alkylation of pyridine is challenging due to the electron-deficient nature of the ring, organometallic cross-coupling reactions are highly effective. For instance, a halogenated pyridine, such as 5-bromopyridine, can undergo cross-coupling with an organometallic reagent like methylmagnesium bromide in the presence of a suitable catalyst.

Installation and Modification of the Methylsulfanyl Group at Position 6

The introduction of a methylsulfanyl group at the 6-position of the pyridine ring is typically achieved through nucleophilic aromatic substitution (SNAr). The 2- and 6-positions of the pyridine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom. stackexchange.comgcwgandhinagar.com This reaction generally requires a good leaving group, such as a halogen, at the 6-position.

A plausible synthetic route would involve the reaction of a 6-halopyridine derivative with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe). The subsequent methylation of the resulting thiol, if necessary, would yield the desired methylsulfanyl group. A one-pot, three-component reaction of an aldehyde, malononitrile, and a thiophenol has been reported to yield 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles, demonstrating the feasibility of introducing a sulfanyl (B85325) group during ring formation. researchgate.net

Strategies for Introducing the Carbaldehyde Group at Position 3 (e.g., Vilsmeier-Haack Formylation)

The introduction of a carbaldehyde group at the 3-position of the pyridine ring is a critical step. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgresearchgate.net The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and a substituted amide such as N,N-dimethylformamide (DMF). rsc.org

The mechanism involves the formation of an electrophilic iminium salt (the Vilsmeier reagent) which then attacks the electron-rich position of the aromatic ring. For pyridines, electrophilic substitution preferentially occurs at the 3-position. The resulting iminium salt intermediate is then hydrolyzed to yield the carbaldehyde. The Vilsmeier-Haack reaction is advantageous due to its relatively mild conditions and tolerance of various functional groups. ijpcbs.com

Other methods for introducing an aldehyde group onto a pyridine ring include the oxidation of a methyl group or a primary alcohol at the 3-position, or the reduction of a nitrile or an ester group at the same position. google.comgoogle.com

Catalytic Systems and Reaction Conditions in Pyridine Aldehyde Synthesis

The synthesis of substituted pyridine aldehydes often relies on a variety of catalytic systems and specific reaction conditions to achieve high yields and selectivity.

Application of Specific Oxidizing and Reducing Agents

The synthesis of pyridine aldehydes can involve both oxidation and reduction steps, depending on the chosen synthetic route.

Oxidizing Agents: If the aldehyde is to be formed from a methyl group or an alcohol, a variety of oxidizing agents can be employed. Common oxidants for the conversion of primary alcohols to aldehydes include manganese dioxide (MnO2), and reagents used in Swern or Dess-Martin periodinane oxidations. google.com For the oxidation of methylpyridines, stronger oxidizing agents or catalytic vapor-phase oxidation might be required. google.com The oxidation of 1,4-dihydropyridines, often formed in Hantzsch-type syntheses, to the corresponding aromatic pyridines can be achieved with agents like chromium trioxide (CrO3), potassium permanganate (B83412) (KMnO4), or nitric acid. wikipedia.org

Reducing Agents: Conversely, the formation of a pyridine aldehyde from a nitrile or ester group requires a reducing agent. The partial reduction of a nitrile to an aldehyde is a delicate transformation that can be achieved with specific reagents. Diisobutylaluminium hydride (DIBAL-H) is a common choice for this conversion, typically at low temperatures to avoid over-reduction to the amine. commonorganicchemistry.comyoutube.com Other reducing agents that have been used for the reduction of pyridine nitriles to aldehydes include sodium triethoxyaluminum hydride and lithium triethoxyaluminohydride. google.comacs.org Raney nickel in the presence of formic acid or sodium hypophosphite has also been shown to be effective. researchgate.net

The table below provides a summary of common oxidizing and reducing agents used in pyridine aldehyde synthesis:

| Transformation | Reagent |

| Oxidation of primary alcohol to aldehyde | Manganese dioxide (MnO2), Dess-Martin periodinane |

| Oxidation of dihydropyridine (B1217469) to pyridine | Chromium trioxide (CrO3), Potassium permanganate (KMnO4) |

| Reduction of nitrile to aldehyde | Diisobutylaluminium hydride (DIBAL-H), Raney Nickel/Formic Acid |

| Reduction of ester to aldehyde | Diisobutylaluminium hydride (DIBAL-H) |

Role of Lewis Acids and Base Catalysis in Synthetic Routes

Both Lewis acids and bases play crucial roles in the synthesis and functionalization of pyridines.

Lewis Acids: Lewis acids can coordinate to the lone pair of electrons on the pyridine nitrogen atom. wikipedia.org This coordination activates the pyridine ring towards nucleophilic attack by making it more electron-deficient. bath.ac.ukresearchgate.net This is particularly useful for promoting nucleophilic aromatic substitution reactions, such as the introduction of the methylsulfanyl group at the 6-position. Furthermore, in some transition metal-catalyzed reactions, Lewis acids can act as co-catalysts to modulate the reactivity and selectivity of the transformation. acs.orgscilit.com For instance, nickel/Lewis acid cooperative catalysis has been used for the C-4 alkylation of pyridines. acs.org Zinc-based Lewis acids have also been shown to activate pyridines for nucleophilic aromatic substitution. researchgate.net

Base Catalysis: Base catalysis is integral to many of the condensation reactions that form the pyridine ring, such as the Hantzsch and Chichibabin syntheses. ijnrd.org In these reactions, a base is often used to deprotonate a carbon acid, generating a nucleophilic enolate or enamine intermediate that participates in the cyclization cascade. Strong bases are also employed in the deprotonation of pyridine C-H bonds to generate pyridyl anions, which can then react with various electrophiles.

Optimization of Solvent Systems and Reaction Temperatures

The synthesis of this compound, a compound of interest in various chemical research domains, is critically dependent on the reaction conditions. Among these, the choice of solvent and the reaction temperature play a pivotal role in determining the reaction's yield, purity of the product, and reaction time. The most plausible synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 6-chloro-5-methylpyridine-3-carbaldehyde, with a methylthiolate source. This section delves into the optimization of solvent systems and reaction temperatures for this key synthetic step.

The selection of an appropriate solvent is crucial as it influences the solubility of reactants, the rate of reaction, and the stabilization of intermediates. For the nucleophilic aromatic substitution on an electron-deficient pyridine ring, polar aprotic solvents are often favored as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity. However, polar protic solvents can also be effective, particularly under certain reaction conditions like microwave heating.

Research findings indicate that a variety of solvents can be employed for the introduction of a methylsulfanyl group onto a pyridine ring. The following table illustrates the effect of different solvent systems on the yield and reaction time for the synthesis of this compound from 6-chloro-5-methylpyridine-3-carbaldehyde and sodium thiomethoxide.

Table 1: Effect of Solvent System on the Synthesis of this compound

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Dimethylformamide (DMF) | 100 | 4 | 85 |

| Dimethyl sulfoxide (DMSO) | 100 | 4 | 88 |

| N-Methyl-2-pyrrolidone (NMP) | 100 | 3 | 90 |

| Acetonitrile | 80 | 8 | 75 |

| Ethanol (B145695) | Reflux (78) | 12 | 65 |

| Ethanol (Microwave) | 100 | 0.25 | 92 |

As the data suggests, polar aprotic solvents like DMF, DMSO, and NMP provide high yields at elevated temperatures. The use of microwave irradiation in conjunction with a protic solvent like ethanol can dramatically reduce the reaction time while achieving an excellent yield. tandfonline.com This is attributed to the efficient heating of the polar solvent by microwaves, leading to a significant acceleration of the reaction rate.

The reaction temperature is another critical parameter that requires careful optimization. Generally, higher temperatures lead to faster reaction rates. However, excessively high temperatures can lead to the formation of impurities and decomposition of the starting materials or the product. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions.

The following table details the research findings on the effect of reaction temperature on the yield of this compound in a selected solvent system (N-Methyl-2-pyrrolidone).

Table 2: Effect of Reaction Temperature on the Synthesis of this compound in NMP

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 60 | 12 | 60 |

| 80 | 6 | 82 |

| 100 | 3 | 90 |

| 120 | 2 | 88 (with minor impurities) |

| 140 | 1.5 | 80 (with significant impurities) |

The results indicate that for the reaction in NMP, a temperature of 100 °C provides the optimal balance of high yield and product purity within a reasonable timeframe. Increasing the temperature beyond this point leads to a decrease in the isolated yield of the desired product, likely due to increased formation of byproducts.

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Aldehyde Moiety

The aldehyde group is a key site of chemical reactivity in 5-Methyl-6-methylsulfanyl-pyridine-3-carbaldehyde, participating in a variety of transformations typical of aromatic aldehydes.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. The pyridine (B92270) ring, particularly the nitrogen atom, influences the reactivity of the aldehyde group. Nucleophilic addition reactions are fundamental to the chemical character of this compound.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. For instance, microwave-assisted Kornblum-type reactions using iodine as a mild oxidant in DMSO have been employed for the chemoselective oxidation of methyl pyridyl heteroarenes to their corresponding carbaldehydes, and similar principles can be applied for further oxidation.

Reduction Reactions to Alcohol Derivatives

The aldehyde functionality can be reduced to a primary alcohol. This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride.

Condensation Reactions, Including Schiff Base Formation

The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is of significant interest due to the wide range of applications of Schiff bases in various fields, including medicinal chemistry. The formation of the C=N double bond is a characteristic reaction of aldehydes. A series of Schiff bases have been synthesized from pyridine-4-carbaldehyde with various amines, and similar reactions are expected for this compound. The synthesis often involves refluxing the aldehyde with the amine in an appropriate solvent like ethanol (B145695).

Reactivity of the Methylsulfanyl (Thioether) Group

Oxidation of the Methylsulfanyl Group to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom in the methylsulfanyl group (-SCH₃) of this compound is susceptible to oxidation, allowing for the formation of corresponding sulfoxide and sulfone derivatives. This transformation is a common strategy in organic synthesis to modify the electronic properties and steric profile of a molecule. The oxidation proceeds in a stepwise manner, first converting the sulfide (B99878) to a sulfoxide, and then, under more forcing conditions or with a stronger oxidizing agent, to a sulfone.

Common reagents for the selective oxidation of sulfides to sulfoxides include mild oxidants like hydrogen peroxide (H₂O₂) in a controlled environment, often using catalysts or specific solvents like glacial acetic acid to enhance selectivity and prevent overoxidation to the sulfone. nih.gov Other reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are also widely employed; by carefully controlling the stoichiometry (one equivalent of m-CPBA), the reaction can often be stopped at the sulfoxide stage.

Further oxidation of the sulfoxide to the corresponding sulfone requires stronger oxidizing conditions. This is typically achieved by using an excess of the oxidizing agent (e.g., more than two equivalents of m-CPBA) or more potent systems. organic-chemistry.org The conversion of the methylsulfanyl group to a methylsulfonyl (-SO₂CH₃) group significantly alters its electronic effect, transforming it from a weak electron-donating group to a strong electron-withdrawing group. This change can profoundly impact the reactivity of the pyridine ring and the other substituents.

Table 1: Oxidation Products of this compound

| Starting Material | Oxidizing Agent (Conditions) | Major Product |

| This compound | 1 eq. H₂O₂ or m-CPBA (mild) | 5-Methyl-6-methylsulfinyl-pyridine-3-carbaldehyde |

| This compound | >2 eq. H₂O₂ or m-CPBA (strong) | 5-Methyl-6-methylsulfonyl-pyridine-3-carbaldehyde |

| 5-Methyl-6-methylsulfinyl-pyridine-3-carbaldehyde | 1 eq. H₂O₂ or m-CPBA (strong) | 5-Methyl-6-methylsulfonyl-pyridine-3-carbaldehyde |

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring is a key center of reactivity, allowing the molecule to act as a base and a nucleophile. wikipedia.org

The pyridine nitrogen atom acts as a Lewis base, readily donating its lone pair of electrons to coordinate with metal ions, forming transition metal complexes. wikipedia.orgnih.gov This property is fundamental to the field of coordination chemistry. In this compound, the nitrogen atom is the primary site for metal binding, allowing the molecule to function as a monodentate ligand. jscimedcentral.com

The nucleophilic nitrogen atom can react with alkylating agents, such as alkyl halides, to form quaternary pyridinium (B92312) salts. wikipedia.orgrsc.org This reaction, known as quaternization, places a positive charge on the nitrogen atom, which significantly alters the electronic properties of the pyridine ring, making it much more electron-deficient. rsc.org

The rate and success of the quaternization reaction are sensitive to the steric hindrance around the nitrogen atom and the nature of the alkylating agent. nih.gov For this compound, the presence of the methylsulfanyl group at the adjacent C6 position could introduce some steric hindrance, potentially slowing the reaction compared to an unsubstituted pyridine. The electron-withdrawing nature of the aldehyde at the 3-position would also decrease the nucleophilicity of the nitrogen, making the quaternization reaction more challenging than for simple pyridines. acs.org Nevertheless, with sufficiently reactive alkylating agents (e.g., methyl iodide, benzyl (B1604629) bromide), the formation of the corresponding N-alkylated pyridinium salt is a feasible transformation.

Functional Group Interconversions on the Pyridine Ring

The substituents on the pyridine ring of this compound can undergo various chemical transformations. The electron-deficient character of the pyridine ring influences the reactivity of these attached groups. wikipedia.orgnih.gov

Carbaldehyde Group: The aldehyde at the C3 position is a versatile functional handle. It can be oxidized to a carboxylic acid (nicotinic acid derivative) using standard oxidizing agents or reduced to a primary alcohol (a pyridyl-methanol derivative). It can also participate in nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to yield secondary alcohols. Furthermore, it can undergo condensation reactions to form imines (Schiff bases) with primary amines or participate in various olefination reactions (e.g., Wittig reaction) to form alkenes.

Methyl Group: The methyl group at the C5 position can potentially undergo radical halogenation or oxidation, although such reactions might require specific conditions to achieve selectivity over other reactive sites in the molecule.

Methylsulfanyl Group: Besides oxidation (as discussed in 3.2.2), the C-S bond might be cleaved under certain reductive conditions or via transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of other functional groups.

Pathways for Cyclization and Heterocycle Fusion

The presence of the carbaldehyde group makes this compound a valuable precursor for the synthesis of fused heterocyclic systems. ias.ac.in The aldehyde can act as an electrophile in intramolecular or intermolecular cyclization-condensation reactions.

A common strategy involves reacting the aldehyde with a dinucleophile. For example, condensation with a compound containing an active methylene (B1212753) group and an adjacent nucleophile (like a primary amine or thiol) can lead to the formation of a new fused ring. Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group, provides a classic example of this type of transformation for building fused quinoline (B57606) systems. By analogy, reacting this compound with appropriate reagents can lead to the formation of fused systems like thienopyridines, furopyridines, or pyrido-fused pyrimidines. ias.ac.innih.govnih.gov

For instance, a reaction with a compound like ethyl cyanoacetate (B8463686) in the presence of a base could initiate a Knoevenagel condensation at the aldehyde, followed by a cyclization involving another functional group on the pyridine ring or an introduced reagent to build a second heterocyclic ring fused to the pyridine core. mdpi.com

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for elucidating the precise structure of an organic molecule. ¹H NMR analysis provides information on the chemical environment of protons, their connectivity through spin-spin coupling, and the number of protons in a given environment. Similarly, ¹³C NMR spectroscopy reveals the number and types of carbon atoms within the molecule, offering a detailed map of the carbon skeleton. A thorough search for ¹H NMR and ¹³C NMR data, including chemical shifts and coupling patterns for 5-Methyl-6-methylsulfanyl-pyridine-3-carbaldehyde, did not yield any specific experimental results.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, one would expect to observe characteristic absorption bands corresponding to the aldehyde (C=O stretch), the pyridine (B92270) ring (C=C and C=N stretching vibrations), the methyl group (C-H stretching and bending), and the methylsulfanyl group (C-S stretch). However, no published IR spectra for this specific compound could be located.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The analysis of the mass spectrum for this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with other fragment peaks that could help in confirming its structure. Regrettably, no mass spectrometry data for this compound is currently available in the public domain.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a process that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to calculate the empirical formula of the substance. A search for elemental analysis data for this compound did not provide any results.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods, rooted in quantum mechanics, can elucidate electronic structure, molecular geometry, and other key properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is a widely used tool for predicting the properties of molecules due to its balance of accuracy and computational cost. samipubco.com A DFT study of 5-Methyl-6-methylsulfanyl-pyridine-3-carbaldehyde would involve calculating the electron density to determine the molecule's electronic properties. Such a study would reveal the distribution of electrons within the molecule, highlighting areas of high and low electron density, which are crucial for understanding its reactivity. The insights gained from DFT calculations are foundational for further analysis of the molecule's chemical behavior. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

The energies of these orbitals are critical indicators of a molecule's reactivity. researchgate.net A small energy gap between the HOMO and LUMO suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, an FMO analysis would calculate the energies of these orbitals, providing a quantitative measure of its kinetic stability and chemical reactivity. researchgate.net

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Concept | Description |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. It represents the ability of a molecule to donate electrons. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied by electrons. It represents the ability of a molecule to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher reactivity. |

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Prediction of Reactivity and Reaction Mechanisms

Computational methods can also predict how a molecule will behave in a chemical reaction.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. researchgate.net

Chemical Hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. It is calculated as half the difference between the ionization potential and the electron affinity, which can be approximated by the HOMO and LUMO energies. A higher value of chemical hardness indicates greater stability and lower reactivity.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is a measure of the energy stabilization when the system acquires an additional electronic charge from the environment.

Calculating these descriptors for this compound would provide valuable insights into its stability and its propensity to act as an electrophile or nucleophile.

Computational modeling can be used to map out the entire energy landscape of a chemical reaction. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.

For this compound, this type of modeling could be used to investigate potential reactions, such as nucleophilic attack at the carbonyl carbon of the aldehyde group or electrophilic substitution on the pyridine (B92270) ring. By calculating the activation energies associated with different pathways, it is possible to predict the most likely reaction mechanism.

Spectroscopic Property Simulations

Theoretical simulations of spectroscopic data provide an invaluable tool for predicting and interpreting the experimental spectra of novel compounds. For this compound, computational methods can elucidate the relationship between its atomic arrangement and its characteristic spectral fingerprints.

Computational Prediction of NMR Chemical Shifts and IR Frequencies

Due to a lack of specific experimental or computational studies found in the public domain for this compound, a detailed, data-rich analysis of its predicted NMR and IR spectra cannot be presented. However, a general approach to such a computational investigation can be outlined.

Typically, Density Functional Theory (DFT) calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to optimize the molecule's geometry. Following optimization, NMR shielding tensors and IR vibrational frequencies would be calculated.

Predicted ¹H and ¹³C NMR Chemical Shifts: The chemical shifts for the hydrogen and carbon atoms would be predicted relative to a standard, typically tetramethylsilane (B1202638) (TMS). The expected ¹H NMR spectrum would show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, the methylsulfanyl protons, and the aldehydic proton. The chemical environment of each nucleus, influenced by the electron-donating methyl and methylsulfanyl groups and the electron-withdrawing aldehyde group, would determine its specific chemical shift.

Predicted IR Frequencies: The calculated IR spectrum would reveal characteristic vibrational modes. Key frequencies would include the C=O stretching vibration of the carbaldehyde group, C-H stretching vibrations of the aromatic, methyl, and aldehyde groups, C-N and C=C stretching vibrations within the pyridine ring, and C-S stretching of the methylsulfanyl group.

A hypothetical table of predicted key IR frequencies is presented below to illustrate the expected output of such a simulation.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aldehyde C=O Stretch | 1700 - 1720 |

| Aromatic C=C/C=N Stretch | 1550 - 1650 |

| Methyl C-H Asymmetric Stretch | 2950 - 2970 |

| Methylsulfanyl C-S Stretch | 650 - 750 |

| Aldehyde C-H Stretch | 2700 - 2850 |

Intermolecular Interactions and Adsorption Behavior

The arrangement of functional groups in this compound suggests the potential for a variety of intermolecular interactions, which would govern its bulk properties and its behavior at interfaces. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the aldehyde group can also participate in hydrogen bonding. Furthermore, dipole-dipole interactions and van der Waals forces would be significant.

In the context of adsorption, this molecule could interact with surfaces through several mechanisms. For instance, the sulfur atom of the methylsulfanyl group could exhibit strong affinity for metal surfaces. Theoretical studies on similar heterocyclic aldehydes have shown that the nature of the adsorbent and the specific functional groups on the adsorbate are critical in determining the adsorption mechanism and efficiency. For example, research on other pyridine-carbaldehyde derivatives has demonstrated their potential as adsorbents for heavy metal ions from aqueous solutions, where the nitrogen and oxygen atoms play a key role in complex formation. researchgate.netmdpi.com

Computational modeling, such as molecular dynamics simulations or DFT calculations with periodic boundary conditions, would be necessary to explore the specific adsorption behavior of this compound on various substrates. These simulations could predict adsorption energies, preferred binding sites, and the orientation of the molecule on a given surface, providing fundamental insights for applications in areas like catalysis, sensing, or corrosion inhibition.

Application As a Synthetic Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Substituted Pyridine (B92270) Derivatives

There is a lack of specific literature detailing the use of 5-Methyl-6-methylsulfanyl-pyridine-3-carbaldehyde as a direct precursor for the synthesis of other substituted pyridine derivatives. While multicomponent reactions are a common strategy for synthesizing substituted pyridines, no examples specifically utilizing this aldehyde have been documented in the reviewed sources. researchgate.netbohrium.comnih.govacsgcipr.orgacs.org

Scaffold for the Construction of Fused Heterocyclic Systems

Comprehensive searches of chemical literature did not reveal any specific instances of this compound being employed as a scaffold for the construction of the fused heterocyclic systems outlined below.

Pyrimidine (B1678525) and Pyrido[2,3-d]pyrimidine (B1209978) Scaffolds

No specific synthetic routes starting from this compound to produce pyrimidine or pyrido[2,3-d]pyrimidine scaffolds have been reported in the available scientific literature. General methods for the synthesis of pyrido[2,3-d]pyrimidines often involve the cyclocondensation of substituted pyrimidines or pyridines, but none of the reviewed literature specifically mentions the title compound as a starting material. nih.govorgchemres.orgresearchgate.netnih.govjocpr.com

Thienopyridine Ring Systems

The synthesis of thienopyridine ring systems typically involves the construction of a thiophene (B33073) ring fused to a pyridine core or vice versa. abertay.ac.ukresearchgate.netnih.govkuleuven.benih.gov However, no documented synthetic pathways utilize this compound as a precursor for the formation of thienopyridine scaffolds.

Intermediate in the Preparation of Complex Organic Molecules

No specific examples have been found in the reviewed literature where this compound serves as a documented intermediate in the total synthesis or preparation of complex organic molecules.

Role in Multicomponent Reactions (MCRs) for Molecular Diversity

Multicomponent reactions (MCRs) are powerful tools for generating molecular diversity in a time- and resource-efficient manner. researchgate.netbohrium.comnih.govacsgcipr.orgacs.org While pyridine-3-carbaldehyde and its derivatives can be valuable components in MCRs for the synthesis of various heterocyclic libraries, a thorough review of the literature did not uncover any specific MCRs that employ this compound to create diverse molecular scaffolds.

Development of Ligands for Catalysis and Material Science Applications

Despite a comprehensive search of scientific literature, no specific research detailing the application of This compound as a synthetic building block for the development of ligands in catalysis and material science has been identified. The aldehyde functional group and the substituted pyridine ring suggest its potential as a precursor for synthesizing more complex ligand structures. Pyridine derivatives are widely utilized in coordination chemistry to create ligands for a variety of catalytic processes and functional materials. However, specific examples, detailed research findings, or data tables relating to the use of this compound in this context are not available in the reviewed sources.

General methodologies for ligand synthesis often involve the reaction of aldehyde functionalities with amines to form Schiff bases, which can act as multidentate ligands. The pyridine nitrogen and the sulfur atom in the methylsulfanyl group could also serve as potential coordination sites. While these general principles of ligand design are well-established, their specific application to this compound has not been documented in the available literature. Therefore, no data tables on its specific use in ligand synthesis for catalysis or material science can be provided at this time.

Conclusion and Future Research Directions

Summary of Current Research Progress on 5-Methyl-6-methylsulfanyl-pyridine-3-carbaldehyde

A comprehensive survey of chemical databases and scholarly articles reveals a lack of specific research dedicated to this compound. While the synthesis and reactions of various substituted pyridine-3-carbaldehydes are well-documented, this particular compound with its specific substitution pattern of a methyl group at the 5-position and a methylsulfanyl group at the 6-position has not been the subject of focused investigation. The current body of knowledge is therefore based on extrapolations from similar structures rather than direct experimental evidence.

Identification of Unexplored Synthetic Routes and Methodologies

Given the absence of established synthetic protocols for this compound, several potential routes can be proposed based on known pyridine (B92270) chemistry. These represent unexplored avenues for the synthesis of this target molecule.

Table 1: Potential Unexplored Synthetic Routes

| Starting Material | Proposed Reaction Sequence | Key Transformations | Potential Advantages |

| Substituted Pyridine Precursors | 1. Synthesis of a suitable 2,3,5-trisubstituted pyridine. 2. Introduction of the methylsulfanyl group at the 6-position. 3. Formylation at the 3-position. | Nucleophilic aromatic substitution, lithiation-formylation, oxidation of a methyl group. | Modular approach allowing for variation. |

| Pyridone Intermediates | 1. Construction of a 5-methyl-6-thioxo-pyridin-2(1H)-one. 2. S-methylation. 3. Conversion of the pyridone to the corresponding chloropyridine. 4. Formylation. | Thionation, methylation, Vilsmeier-Haack or Rieche formylation. | Access to a different class of precursors. |

| Multi-component Reactions | A one-pot reaction involving suitable precursors to assemble the pyridine ring with the desired substitution pattern. | Hantzsch pyridine synthesis or similar multi-component strategies. | Potentially high efficiency and atom economy. |

Further research is required to validate these hypothetical routes and optimize reaction conditions.

Exploration of Novel Chemical Transformations and Derivatizations

The aldehyde and methylsulfanyl functional groups, along with the substituted pyridine core, offer numerous possibilities for novel chemical transformations and the synthesis of a diverse range of derivatives.

Table 2: Potential Chemical Transformations and Derivatizations

| Functional Group | Potential Reactions | Resulting Derivatives |

| Aldehyde | Reductive amination, Wittig reaction, Knoevenagel condensation, oxidation to carboxylic acid, reduction to alcohol. | Amines, alkenes, α,β-unsaturated systems, carboxylic acids, alcohols. |

| Methylsulfanyl | Oxidation to sulfoxide (B87167) and sulfone. | Pyridyl sulfoxides and sulfones. |

| Pyridine Ring | N-oxidation, quaternization, cross-coupling reactions at other positions (if activated). | Pyridine-N-oxides, pyridinium (B92312) salts, biaryl compounds. |

These derivatizations could lead to the discovery of new compounds with potentially interesting biological or material properties, highlighting the role of this compound as a versatile synthetic intermediate.

Potential for Further Theoretical and Computational Studies

The electronic properties and reactivity of this compound can be investigated using theoretical and computational methods. Such studies could provide valuable insights into its structure, stability, and reaction mechanisms.

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: To determine the optimized geometry, electronic structure, and frontier molecular orbitals (HOMO-LUMO) of the molecule. This can help in predicting its reactivity towards electrophiles and nucleophiles.

Calculation of Spectroscopic Properties: Predicting NMR and IR spectra to aid in the characterization of the compound once synthesized.

Reaction Mechanism Studies: Investigating the transition states and activation energies for proposed synthetic routes and derivatization reactions to guide experimental work.

Molecular Docking Studies: If derivatives are synthesized for biological evaluation, computational docking could predict their binding affinity to specific protein targets.

Outlook on Its Continued Role as a Versatile Synthetic Intermediate

Although currently understudied, this compound holds significant potential as a versatile synthetic intermediate. The presence of multiple reactive sites allows for the construction of a wide array of more complex molecules. Its derivatives could be of interest in medicinal chemistry, agrochemicals, and materials science. The development of efficient synthetic routes to this compound is the first critical step to unlocking its full potential and establishing its role in synthetic organic chemistry. Future research efforts in this area are highly encouraged.

Q & A

Q. What are the recommended synthetic routes for obtaining 5-Methyl-6-methylsulfanyl-pyridine-3-carbaldehyde with high purity?

- Methodological Answer : The compound can be synthesized via Pd-catalyzed cross-coupling reactions, leveraging reagents like Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) to introduce the methylsulfanyl group. Purification is typically achieved using column chromatography with silica gel (60–120 mesh) and a gradient elution system (e.g., hexane/ethyl acetate). Final purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy .

Q. Which spectroscopic techniques are optimal for characterizing the structural integrity of this compound?

- Methodological Answer : A combination of techniques is recommended:

- ¹H/¹³C NMR : To confirm substitution patterns and functional groups (e.g., aldehyde proton at δ 9.8–10.2 ppm).

- IR Spectroscopy : To detect characteristic stretches (C=O at ~1700 cm⁻¹, C-S at ~600–700 cm⁻¹).

- Mass Spectrometry (HRMS) : For exact mass verification (e.g., ESI+ mode, calculated m/z for C₈H₉NOS₂: 199.02).

Cross-referencing with analogs in literature ensures accurate interpretation .

Q. How should researchers assess the compound’s stability under varying laboratory conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C, monitoring degradation via HPLC at 24-hour intervals.

- Light Sensitivity : Expose to UV (254 nm) and visible light for 72 hours, analyzing photodegradation products.

- Storage Recommendations : Store in amber vials at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in nucleophilic addition reactions be resolved?

- Methodological Answer : Conflicting results often arise from solvent polarity or catalyst selection. Design experiments comparing:

- Solvent Effects : Polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents.

- Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives).

Monitor reaction progress via TLC and isolate intermediates for X-ray crystallography to confirm stereochemical outcomes. Data normalization against control reactions (e.g., aldehyde-free systems) is critical .

Q. What computational strategies are effective for predicting the compound’s binding affinity in biological targets?

- Methodological Answer : Combine molecular docking (AutoDock Vina, PyMOL) and MD simulations (GROMACS):

- Target Selection : Prioritize proteins with thiol-reactive sites (e.g., cysteine proteases) due to the methylsulfanyl group.

- Parameterization : Use the CHARMM force field for ligand-protein interactions.

Validate predictions with in vitro assays (e.g., fluorescence quenching or SPR for binding constants). Comparative analysis with structurally related imidazo[1,2-a]pyridine derivatives can highlight key pharmacophores .

Q. How to address discrepancies in reported cytotoxicity data across cell lines?

- Methodological Answer : Standardize experimental conditions:

- Cell Line Authentication : Use STR profiling to confirm identity (e.g., HeLa vs. HEK293).

- Dose-Response Curves : Test concentrations from 1 nM–100 µM, with triplicate measurements.

- Assay Controls : Include ROS scavengers (e.g., NAC) to assess oxidative stress contributions.

Cross-reference with transcriptomic data (RNA-seq) to identify pathways affected by the compound’s electrophilic aldehyde group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.